Trimesitylborane

Description

Historical Context and Significance of Trimesitylborane in Organoborane Chemistry

The journey of organoboron compounds began in the mid-19th century, but it wasn't until the 20th century that their synthetic potential was truly unlocked. oregonstate.edu The development of hydroboration by H.C. Brown in 1956 revolutionized organic synthesis, showcasing the utility of organoboranes as versatile intermediates. oregonstate.edufiveable.me Within this broader context, this compound emerged as a compound of particular interest due to its exceptional stability compared to other triarylboranes like triphenylborane (B1294497). researchgate.net This stability, conferred by the bulky mesityl groups, allowed for the exploration of its intrinsic Lewis acidic properties and unique reactivity patterns that were often masked by the higher reactivity of less sterically protected boranes. researchgate.net

Early synthetic routes to trialkylboranes involved the reaction of organometallic reagents like dialkylzinc or Grignard reagents with boron esters or halides. oregonstate.edu The synthesis of this compound typically follows a similar path, involving the reaction of a mesityl Grignard reagent with boron trifluoride etherate. Initial studies into its reactivity revealed a marked difference from its less hindered counterparts. For instance, unlike triphenylborane, this compound is significantly less reactive towards oxygen and water, and it does not readily form adducts with ammonia (B1221849) or sodium alkoxides. researchgate.net This inertness was correctly attributed to the steric shielding of the central boron atom by the three bulky mesityl groups. researchgate.net However, it was also found that this compound could react with sodium to form sodio derivatives, indicating that its reactivity could be accessed under specific conditions. researchgate.net

The concept of steric hindrance, where the size of substituent groups impedes a chemical reaction, is central to understanding the chemistry of this compound. quora.com The three mesityl (2,4,6-trimethylphenyl) groups create a crowded environment around the boron atom, physically blocking the approach of many reagents. researchgate.net This steric protection is the primary reason for its enhanced stability towards air and moisture compared to simpler triarylboranes. frontiersin.org Over time, the understanding of this steric effect has become more nuanced. It is now recognized that while steric hindrance inhibits many typical reactions of boranes, it also enables unique reactivity. researchgate.netthieme-connect.de For example, the steric bulk can favor the abstraction of a proton from a carbon adjacent to the boron atom by a hindered base, leading to the formation of boron-stabilized carbanions, a reaction that is less favorable in less hindered systems. researchgate.netresearchgate.net This ability to direct reactivity down less common pathways has made this compound a valuable tool for synthetic chemists.

Early Investigations into Synthesis and Reactivity

Broad Academic Research Trajectories for this compound

The unique properties of this compound have led to its investigation across a wide range of chemical disciplines. In organic synthesis, it serves as a reagent and a building block for complex molecules. chemimpex.com Its Lewis acidity, though tempered by steric hindrance, is exploited in "Frustrated Lewis Pair" (FLP) chemistry. nih.govrepec.orgdntb.gov.ua FLPs are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, allowing them to activate small molecules like dihydrogen. nih.govrepec.orgdntb.gov.uaresearchgate.net this compound has been shown to participate in FLP reactivity, for instance, in the hydrogenolysis of a terminal uranium(V)-nitride. nih.govrepec.org

Furthermore, the photophysical properties of triarylboranes, including this compound derivatives, have made them attractive for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). frontiersin.orgmdpi.comresearchgate.netnih.gov The electron-deficient nature of the boron center makes these compounds good electron acceptors, a key property for materials used in electronic devices. mdpi.comresearchgate.net Research also extends to polymer chemistry, where the incorporation of this compound units can enhance the thermal stability and mechanical strength of polymers. chemimpex.com

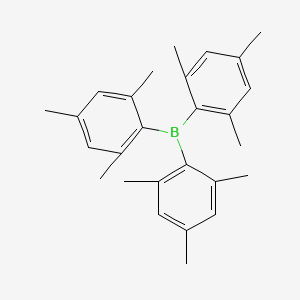

Structure

2D Structure

Properties

IUPAC Name |

tris(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFWLXFJBVILBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302271 | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-95-2 | |

| Record name | Trimesitylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Aspects

Primary Preparation Routes for Trimesitylborane

The most common and established method for synthesizing this compound relies on the reaction of a Grignard reagent with a boron trihalide. This approach is favored due to the ready availability of the necessary precursors.

Grignard Reaction with Boron Trihalides

3 MesMgBr + BCl₃ → B(Mes)₃ + 3 MgBrCl

Here, "Mes" represents the mesityl group (C₆H₂(CH₃)₃).

The reaction proceeds through a series of nucleophilic substitution steps. The carbon atom of the mesityl group in the Grignard reagent is highly nucleophilic due to the polarized carbon-magnesium bond. pressbooks.pub This nucleophilic carbon attacks the electron-deficient boron atom of the boron trihalide. wikipedia.orgbyjus.com The boron atom in BCl₃ is a strong electrophile, making it susceptible to attack.

The mechanism involves the sequential displacement of the halide ions (in this case, chloride) from the boron center by the mesityl groups. Each step involves the formation of a new carbon-boron bond and the breaking of a boron-halogen bond. The process continues until all three halide atoms have been replaced by mesityl groups, yielding the final this compound product.

Successful synthesis of this compound via the Grignard route necessitates careful control of reaction conditions.

Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere, such as nitrogen or argon. numberanalytics.com This is crucial because Grignard reagents are highly reactive towards moisture and oxygen. wikipedia.orgbyjus.comnumberanalytics.com Similarly, boron trihalides are sensitive to hydrolysis.

| Parameter | Condition | Rationale |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of sensitive reagents with moisture and oxygen. numberanalytics.com |

| Solvent | Ethereal (e.g., Diethyl Ether, THF) | Stabilizes the Grignard reagent and facilitates the reaction. numberanalytics.comnumberanalytics.com |

| Temperature | Controlled, often low to moderate | Manages the exothermic nature of the reaction to optimize yield and minimize side reactions. numberanalytics.com |

The use of the sterically bulky mesityl group is a defining feature of this compound synthesis. This steric hindrance plays a crucial role in the properties and reactivity of the final product. The three mesityl groups provide significant steric shielding to the central boron atom. researchgate.net This protection makes this compound exceptionally stable towards hydrolysis and oxidation compared to less hindered triarylboranes. researchgate.net While steric hindrance can sometimes slow down reaction rates, in this case, it is a desirable feature that contributes to the isolation of a stable product. numberanalytics.comresearchgate.net

Optimization of Reaction Conditions: Inert Atmosphere and Solvent Effects

Alternative and Evolving Synthetic Strategies

While the Grignard reaction remains a primary method, research into alternative synthetic routes continues, aiming for more convenient and versatile procedures.

Utilization of Aryltrifluoroborates in Triarylborane Synthesis

A more recent and evolving strategy involves the use of bench-stable potassium aryltrifluoroborates (ArBF₃K) as the boron source for synthesizing sterically congested triarylboranes. nih.govd-nb.inforesearchgate.net This one-pot methodology provides a convenient route to both symmetrically and unsymmetrically substituted triarylboranes. nih.govd-nb.inforesearchgate.net

The reaction typically involves reacting the aryltrifluoroborate with an aryl Grignard or aryl lithium reagent. d-nb.info The reactivity of the organometallic reagent can be tuned to control the substitution pattern on the boron atom. For instance, less reactive Grignard reagents might require elevated temperatures for the reaction to proceed, while more reactive organolithium species can react at room temperature. d-nb.info This approach offers a systematic way to access complex triarylboranes that were previously difficult to synthesize. d-nb.info This method has been successfully used to prepare a variety of functionalizable triarylboranes. nih.govresearchgate.net

| Precursor | Reagent | Key Advantage |

| Boron Trihalide | Grignard Reagent | Well-established, readily available precursors. |

| Aryltrifluoroborate | Grignard or Aryllithium Reagent | Bench-stable boron source, one-pot synthesis, access to unsymmetrical products. nih.govd-nb.info |

One-Pot Synthetic Approaches

A notable one-pot procedure has been developed for the synthesis of sterically congested, unsymmetrically substituted triarylboranes starting from bench-stable potassium aryltrifluoroborates. d-nb.infonih.gov This method provides systematic access to complex triarylboranes of the types BAr₂Ar' and BArAr'Ar''. nih.gov The strategy relies on the differential reactivity of organolithium and Grignard reagents. d-nb.info

The process typically involves the initial reaction of a potassium aryltrifluoroborate with one equivalent of a less reactive Grignard reagent at room temperature. d-nb.info This first step forms a diarylfluoroborane intermediate. Following the formation of this intermediate, a more reactive organolithium reagent is introduced into the same pot. This sequential addition of reagents with differing reactivities allows for the controlled, stepwise introduction of different aryl groups onto the boron center, culminating in the formation of an unsymmetrically substituted triarylborane. d-nb.info

For instance, the synthesis of BArHArBrArMe was achieved by first reacting ArHBF₃K with (4-bromo-2,6-dimethylphenyl)magnesium bromide, followed by the addition of 2,4,6-trimethylphenyl lithium (mesityllithium). d-nb.info This one-pot process was completed within 24 hours. d-nb.info It has been noted that for highly reactive lithiated species, the pre-activation of potassium aryltrifluoroborates may not be necessary to achieve good yields. d-nb.info

Below is a table summarizing the synthesis of an unsymmetrically substituted triarylborane using this one-pot approach.

Table 1: One-Pot Synthesis of an Unsubstituted Triarylborane

| Starting Material (Boron Source) | Reagent 1 | Reagent 2 | Product | Yield |

|---|

Data sourced from reference d-nb.info

This methodology underscores the utility of one-pot sequences in constructing complex molecular architectures from readily available and stable precursors.

Considerations for Stereochemical Control during Synthesis

The primary stereochemical feature of interest in this compound and other sterically crowded triarylboranes is atropisomerism. caltech.edu Atropisomerism arises from hindered rotation around a single bond—in this case, the boron-carbon (B-C) single bonds—due to significant steric hindrance from bulky substituents. caltech.educhemistryviews.org In this compound, the three mesityl groups are arranged in a propeller-like fashion around the central boron atom. The ortho-methyl groups on the mesityl rings create a high rotational barrier, which can lead to stable, isolable rotational isomers (atropisomers) if the substitution pattern creates chirality. chemrxiv.orgunibo.it

While this compound itself is achiral due to its D₃ symmetry, the principles of stereochemical control are highly relevant when synthesizing unsymmetrical triarylboranes with bulky substituents, which can possess axial chirality along the B-C bond. chemistryviews.org The synthesis of such chiral triarylboranes has been a subject of investigation, focusing on creating and controlling a C-B stereogenic axis. researchgate.netchemistryviews.org

Research into atropisomeric triarylboranes has demonstrated that it is possible to synthesize and resolve enantiopure atropisomeric triarylboranes with high configurational stability. chemistryviews.org A key finding in the field is that the rotational barrier around the C-B stereogenic axis can be influenced and controlled by the presence of a Lewis base. researchgate.netchemistryviews.org The coordination of a Lewis base to the electron-deficient boron center changes the geometry at the boron atom from trigonal planar to tetrahedral. This structural change can lower the steric interactions that hinder rotation, thereby facilitating the interconversion of atropisomers. chemistryviews.org This offers a mechanism for external control over the stereochemistry of the molecule post-synthesis.

The synthesis of these atropisomeric boranes can be achieved by reacting di-Grignard reagents with a borate (B1201080) ester, such as trimethylborate, followed by the addition of another aryl Grignard reagent to furnish the final product. chemistryviews.org The resulting atropisomers can then be separated using techniques like chiral high-performance liquid chromatography (HPLC). chemistryviews.org

The study of atropisomerism in triarylboranes is crucial as the distinct spatial arrangement of the aryl rings can significantly impact the molecule's electronic properties, reactivity, and potential applications in areas like asymmetric catalysis and materials science. researchgate.netchemrxiv.org

Fundamental Lewis Acidity and Electronic Structure Elucidation

Lewis Acidic Nature of the Boron Center in Trimesitylborane

The Lewis acidity of this compound is a defining characteristic, stemming directly from the electronic configuration and geometry of its central boron atom. chemimpex.comfrontiersin.org

The boron atom in this compound is inherently electron-deficient. mdpi.comgoogle.com Boron, a Group 13 element, has three valence electrons, which it uses to form three single covalent bonds with the carbon atoms of the mesityl groups. google.comcureffi.org This bonding arrangement leaves the boron atom with only six electrons in its valence shell, two short of the stable octet. This electron deficiency makes the boron center a strong electron acceptor, a characteristic feature of a Lewis acid. chemimpex.commdpi.com This nature allows it to form stable complexes with electron-rich species.

The geometry around the sp²-hybridized boron atom in this compound is trigonal planar. mdpi.comfrontiersin.org This arrangement results from the formation of three sigma (σ) bonds with the mesityl groups. cureffi.org Perpendicular to this molecular plane lies a vacant p-orbital on the boron atom. mdpi.comfrontiersin.orgnii.ac.jp This empty p-orbital is readily available to accept a pair of electrons from a Lewis base, which is the fundamental mechanism of its Lewis acidic reactivity. cureffi.org The presence of this low-energy vacant orbital is a key feature that dictates the compound's electronic interactions and its ability to function as an electron acceptor. frontiersin.orgrsc.org

Electron-Deficient Boron Atom Characterization

Steric and Electronic Effects of Mesityl Groups

The three mesityl (2,4,6-trimethylphenyl) groups bonded to the boron atom are not passive substituents; they play a crucial and active role in defining the compound's stability and reactivity through both steric and electronic effects.

The most significant contribution of the mesityl groups is the substantial steric hindrance they provide to the boron center. mdpi.comacs.org The bulky nature of these groups, with their ortho-positioned methyl groups, effectively creates a protective "pocket" around the electron-deficient boron atom. rsc.orgresearchgate.net This steric shield physically hinders the approach of many reacting molecules, including water and oxygen, which accounts for the compound's remarkable stability compared to less hindered triarylboranes like triphenylborane (B1294497). acs.orgresearchgate.net This steric protection is so effective that it can prevent the formation of classical adducts with even some Lewis bases. rsc.org

The steric protection afforded by the mesityl groups confers exceptional stability to this compound, making it resistant to hydrolysis and oxidation under normal conditions. acs.orgthieme-connect.de While this steric bulk reduces its reactivity towards many substrates, it also allows for highly selective reactions. The crowded environment around the boron atom means that only certain small molecules or specific reagents can access the Lewis acidic site. researchgate.net This trade-off between stability and reactivity is a critical aspect of its chemistry, allowing it to be used in specific chemical transformations where other, more reactive Lewis acids might be unsuitable. For instance, this steric hindrance is a key factor in its use in "Frustrated Lewis Pair" (FLP) chemistry, where the bulky groups prevent the formation of a classical adduct with a Lewis base, leading to unique reactivity. nih.govdntb.gov.uarepec.org

Role in Steric Protection of the Boron Center

Electronic Structure in Advanced Donor-Acceptor (D-A) Systems

In the realm of materials science, this compound and its derivatives are valuable components in donor-acceptor (D-A) systems due to their well-defined electronic properties. mdpi.comrsc.org

The electron-deficient nature of the boron center allows triarylboranes to function as potent electron acceptors. mdpi.comfrontiersin.org When incorporated into a larger molecule with an electron-donating moiety, an intramolecular charge transfer (ICT) can occur upon photoexcitation. frontiersin.org The vacant p-orbital of the boron atom can effectively interact with the π-system of conjugated linkers, leading to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level. mdpi.comrsc.org This property is crucial for the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), where triarylborane-containing molecules can act as efficient electron-transporting or emissive materials. mdpi.comacgpubs.org The electronic communication between the donor and the this compound acceptor can be finely tuned by modifying the structure of the donor or the π-conjugated bridge connecting the two moieties. frontiersin.org

Table 1: Electrochemical Properties of this compound and Related Donor-Acceptor Systems This table presents the reduction potential of this compound and the band gaps of related donor-acceptor systems.

| Compound | Reduction Potential (V vs. SCE) | Band Gap (cm⁻¹) |

|---|---|---|

| This compound | -2.43 nih.gov | N/A |

| DA-pCarb | -2.49 nih.gov | 23,700 nih.gov |

| DA-mBenz | -2.52 nih.gov | 23,400 nih.gov |

| DA-pBenz | N/A | 22,600 nih.gov |

Data sourced from electrochemical measurements and spectroscopic analysis. nih.gov

Table 2: Comparative ¹¹B NMR Data This table compares the ¹¹B NMR chemical shift of this compound with a related compound, highlighting the electronic environment of the boron center.

| Compound | ¹¹B NMR Chemical Shift (ppm) |

|---|---|

| This compound | 79.2 |

| Phenyldimesitylborane | 79.3 |

The similar chemical shifts indicate that substituting one mesityl group with a phenyl group causes minimal electronic perturbation at the boron center.

This compound as an Electron-Accepting Core

This compound (Mes₃B) is a quintessential example of a sterically hindered triarylborane that functions as a potent electron-accepting unit in a variety of molecular systems. caltech.edu Its electron-deficient nature stems from the trivalent boron center, which possesses a vacant p-orbital perpendicular to the plane of the B-C bonds. This electronic feature confers strong Lewis acidic character upon the molecule, enabling it to readily accept electron density from Lewis bases. The three bulky mesityl (2,4,6-trimethylphenyl) groups attached to the boron atom provide significant steric shielding, which enhances the compound's stability against hydrolysis and oxidation.

The electron-accepting strength of this compound has been quantified through various experimental and computational methods. Electrochemical studies reveal that this compound undergoes two quasi-reversible reduction events, indicating its ability to accept electrons to form a radical anion (Mes₃B⁻) and subsequently a dianion (Mes₃B²⁻). A quantitative scale for Lewis acidity towards boron-centered Lewis acids has been developed, wherein this compound was assigned a Lewis acidity parameter (LA_B) of -9.0. nih.gov This value, derived from equilibrium constants with a strong Lewis base, reflects the sterically hindered nature of the boron center. nih.gov In comparison to other boranes, such as the highly reactive B(C₆F₅)₃, this compound exhibits weaker Lewis acidity, which is attributed to this steric hindrance.

The incorporation of this compound or its dimesitylboryl fragment as an electron-accepting core in donor-acceptor (D-A) architectures is a common strategy for designing materials with specific photophysical and electronic properties. In such systems, the boron center acts as a strong π-acceptor due to its empty p_z orbital, which can effectively conjugate with the π-system of the donor moiety. nih.gov This electron-accepting capability is crucial for facilitating intramolecular charge transfer upon photoexcitation.

Table 1: Electrochemical and Lewis Acidity Data for this compound and Related Compounds

| Compound | Property | Value | Reference |

|---|---|---|---|

| This compound (Mes₃B) | Reduction Potential (E₁/₂) vs Fc⁺/Fc | -1.56 V and -2.40 V | |

| This compound (Mes₃B) | Lewis Acidity Parameter (LA_B) | -9.0 | nih.gov |

| B(C₆F₅)₃ | Lewis Acidity | High |

Investigation of Intramolecular Charge Transfer (ICT) Properties

The integration of the electron-accepting this compound or dimesitylboryl moiety with an electron-donating group within a single molecule gives rise to prominent intramolecular charge transfer (ICT) phenomena. nih.govresearchgate.net Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the boron-containing acceptor. ossila.comrsc.org This charge redistribution from the donor to the acceptor in the excited state is the essence of the ICT process. ossila.com

A key characteristic of molecules exhibiting ICT is solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent. mdpi.com Generally, the emission spectra of these donor-acceptor compounds show a significant red-shift as the solvent polarity increases. rsc.org This is because the more polar excited ICT state is better stabilized by polar solvents compared to the less polar ground state. rsc.org

Several studies have investigated the ICT properties of molecules containing a dimesitylboryl acceptor. For instance, in acceptor-donor-acceptor (A-D-A) systems where a selenopheno[3,2-b]thiophene donor is flanked by two dimesitylboron acceptors (BSeT1), a low-energy absorption band is observed, which is attributed to the ICT from the donor core to the boron termini. researchgate.net The fluorescence of these systems is also characteristic of ICT, with large Stokes shifts being a common feature. researchgate.net The efficiency and nature of the ICT can be tuned by modifying the donor unit or the π-conjugated bridge connecting the donor and acceptor. rsc.org

Table 2: Photophysical Properties of Donor-Acceptor Molecules with Dimesitylboryl Acceptors

| Compound | Donor | Absorption Max (λ_abs, nm) in THF | Emission Max (λ_em, nm) in THF | Fluorescence Quantum Yield (Φ_F) in THF | Stokes Shift (cm⁻¹) in THF | Reference |

|---|---|---|---|---|---|---|

| BSeT1 | Selenopheno[3,2-b]thiophene | 442 | 516, 543 (shoulder) | 0.11 | 3200 | researchgate.net |

| BSeT2 | Selenopheno[2,3-b]thiophene | 388 | 468, 491 (shoulder) | 0.08 | 4400 | researchgate.net |

Theoretical Studies on Electronic Configuration and Energy Levels

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the electronic structure and energy levels of this compound and its derivatives. physchemres.orgirjweb.com These computational methods allow for the determination of the energies and spatial distributions of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and electronic transition energy of a molecule. irjweb.com For donor-acceptor systems containing a this compound or dimesitylboryl unit, DFT calculations typically show that the HOMO is localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting boron moiety. researchgate.net This spatial separation of the FMOs is a hallmark of an effective ICT system.

The calculated HOMO and LUMO energy levels can be correlated with experimentally determined properties such as electrochemical potentials and absorption spectra. researchgate.net For example, the energy of the LUMO is related to the electron affinity and the reduction potential of the molecule. Theoretical studies have been employed to predict and understand the electronic transitions observed in the UV-Vis spectra of these compounds. For instance, in a system combining pyridine (B92270) and this compound units (3TPYMB), a high triplet energy (E_T1) of 2.95 eV was calculated, highlighting its potential for specific applications. researchgate.net Furthermore, the electron affinity, which is the energy released when an electron is added to a neutral molecule, is another key parameter that quantifies the electron-accepting ability and can be determined through computational methods. researchgate.netnist.gov

Table 3: Theoretical Electronic Properties of this compound-related Systems

| System | Calculated Property | Value (eV) | Computational Method | Reference |

|---|---|---|---|---|

| 3TPYMB (this compound-pyridine derivative) | Triplet Energy (E_T1) | 2.95 | DFT | researchgate.net |

| BSeT1 | HOMO | -5.38 | DFT | researchgate.net |

| BSeT1 | LUMO | -2.20 | DFT | researchgate.net |

| BSeT1 | HOMO-LUMO Gap | 3.18 | DFT | researchgate.net |

| BSeT2 | HOMO | -5.59 | DFT | researchgate.net |

| BSeT2 | LUMO | -2.18 | DFT | researchgate.net |

| BSeT2 | HOMO-LUMO Gap | 3.41 | DFT | researchgate.net |

Mechanistic Studies of Trimesitylborane Reactivity

Complex Formation and Interaction with Electron-Rich Species.benchchem.com

Trimesitylborane's electron-deficient boron center makes it a potent Lewis acid, readily interacting with electron-rich species. acsgcipr.org The bulky mesityl groups surrounding the boron atom provide steric protection, which enhances the stability of the resulting complexes.

This compound exhibits a strong affinity for anions such as fluoride (B91410) and cyanide, forming stable complexes. The reaction with fluoride leads to the formation of a zwitterionic fluoroborate species. sigmaaldrich.com Similarly, it reacts with cyanide to produce cyanoborate complexes. sigmaaldrich.com These reactions are driven by the strong Lewis acidity of the boron center. acsgcipr.org The stability of these complexes is a key feature of this compound's chemistry.

Spectrophotometric titrations have been used to determine the binding constants for these interactions, revealing high stability constants that indicate strong complexation. researchgate.net For instance, the fluoride and cyanide binding constants of a cationic borane (B79455) derivative of this compound were found to be significantly larger than those of this compound itself, highlighting the influence of molecular structure on Lewis acidity. researchgate.net

Table 1: Anion Complex Formation with this compound Derivatives

| Anion | Complexing Agent | Resulting Complex | Key Observation | Reference |

|---|---|---|---|---|

| Fluoride (F⁻) | This compound | [Mes₃BF]⁻ | Formation of a stable fluoroborate complex. | |

| Cyanide (CN⁻) | This compound | [Mes₃BCN]⁻ | Formation of a stable cyanoborate complex. | |

| Fluoride (F⁻) | Cationic Borane Derivative | 1-F | Binding constant much larger than Mes₃B. | researchgate.net |

| Cyanide (CN⁻) | Cationic Borane Derivative | 1-CN | Binding constant much larger than Mes₃B. | researchgate.net |

Oxidation Pathways and Mechanisms.benchchem.com

This compound can undergo oxidation through various pathways, leading to the formation of boron-oxygen bonds.

In a controlled reaction, this compound reacts with hydrogen peroxide to yield this compound oxide (Mes₃B-O). This process is a common transformation for organoboranes. chemistrysteps.commasterorganicchemistry.com The general mechanism for the oxidation of organoboranes by hydrogen peroxide involves the nucleophilic attack of the hydroperoxide ion on the boron atom. chemistrysteps.comlibretexts.org This is followed by the migration of one of the aryl groups from the boron to the adjacent oxygen atom, ultimately leading to the formation of a borinic ester which can then be hydrolyzed. masterorganicchemistry.com In the case of this compound, the three mesityl groups remain attached to the boron, forming the borane oxide.

The reaction proceeds through the formation of an intermediate adduct between the borane and hydrogen peroxide. researchgate.net This is followed by a 1,2-shift to form the C-O bond and subsequent hydrolysis to yield the final product. researchgate.net

This compound exhibits a degree of stability in the presence of atmospheric oxygen, decomposing slowly to form boron-oxygen compounds. This degradation is a result of oxidative processes. mdpi.comnih.gov Environmental pollutants can induce oxidative stress, leading to the generation of reactive oxygen species that can interact with and degrade chemical compounds. mdpi.comnih.gov The presence of oxygen and other environmental factors can contribute to the slow oxidation of this compound over time.

Peroxide-Mediated Oxidation to Borane Oxide

Reduction Mechanisms and Electron-Donating Properties.benchchem.comresearchgate.netyoutube.com

This compound and its derivatives can act as reducing agents in various chemical transformations.

This compound is utilized as a reducing agent in organic synthesis. Its electron-donating ability allows it to participate in reduction reactions, such as the reduction of carbonyl compounds to alcohols. savemyexams.com The mechanism of reduction by borane reagents typically involves the transfer of a hydride ion to the electrophilic carbon of the carbonyl group. libretexts.org The resulting alkoxide is then protonated to give the alcohol. libretexts.org

The formation of the this compound radical anion is a key aspect of its reducing properties. dntb.gov.uaacs.org This radical anion is a potent electron donor. uni-regensburg.de The electrochemical properties of this compound have been studied, revealing two quasi-reversible reductions, indicating its capacity to accept electrons and subsequently act as a reducing agent.

Table 2: Electrochemical Reduction of this compound

| Process | Potential (V vs. Fc⁺/Fc) | Reversibility | Reference |

|---|---|---|---|

| First reduction | -1.56 | Quasi-reversible | |

| Second reduction | -2.40 | Quasi-reversible |

Reaction with Organometallic Species and Substrates

This compound's unique steric and electronic properties govern its reactivity with various organometallic species and substrates. The bulky mesityl groups significantly shield the central boron atom, leading to reactivity patterns that differ markedly from less hindered triarylboranes. Mechanistic studies have explored its behavior in key catalytic cycles, its ability to form robust ligands, and its relative stability compared to other related boranes.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, typically involving an organoboron compound, an organic halide, and a palladium catalyst. While boronic acids and esters are the conventional substrates, research has shown that sterically protected triarylboranes, such as derivatives of this compound, can also participate effectively in these reactions.

Studies have revealed that dimesitylarylboron compounds (BMes₂(Ar')) are reactive under standard Suzuki-Miyaura conditions, including a Pd(0) catalyst and an aqueous base. acs.org These sterically hindered boranes can act as coupling partners with aryl halides, transferring their non-mesityl aryl group. acs.orgacs.org This demonstrates that the B-C bond of the pendant aryl group can be activated for transmetalation to the palladium center. acs.org

A key finding is that these compounds can undergo both cross-coupling and self-coupling reactions. For instance, when p-bromophenyldimesitylborane was subjected to Suzuki-Miyaura conditions in an attempt to couple it with another boronic acid, the primary products observed were from the self-coupling of the starting material. acs.org This led to the formation of a series of oligomers where phenylene units are linked between dimesitylboron end-groups. acs.orgacs.org The reaction proceeds via the coupling of the pendant aryl groups, showcasing the reactivity of the triarylborane itself as an active coupling partner. acs.org

These findings establish that dimesitylarylboranes are not inert spectators but can be highly active and effective coupling partners, expanding the scope of substrates for Suzuki-Miyaura reactions. acs.org

Table 1: Representative Reactions of Dimesitylarylboranes under Suzuki-Miyaura Conditions

| Borane Substrate | Coupling Partner | Catalyst/Base | Product(s) | Findings | Reference |

|---|---|---|---|---|---|

| p-Bromophenyldimesitylborane | Self-coupling | Pd(PPh₃)₄ / Na₂CO₃ | Oligomers: Mes₂B-(Ph)ₙ-Mes (n=1-4) | The triarylborane undergoes self-coupling instead of cross-coupling with other boronic acids. | acs.org |

The chemistry of this compound extends to its derivatives, particularly dimesitylborinic acid ((mes)₂BOH), which serves as a precursor to bulky boroxide ligands. These ligands, analogous to alkoxides, feature a boron atom within their structure, which modifies the steric and electronic properties of the metal-oxygen bond in the resulting complexes.

The reaction of dimesitylborinic acid with organometallic reagents, such as metal alkyls, provides a clean route to metal boroxide complexes. For example, reacting (mes)₂BOH with diethylzinc (B1219324) (Et₂Zn) or trimethylgallium (B75665) (Me₃Ga) leads to the formation of dimeric zinc and gallium boroxide compounds, respectively. hudsonlab.ca The protonolysis reaction between the acidic proton of the borinic acid and the alkyl group of the metal reagent produces a volatile alkane byproduct, driving the reaction forward. sioc-journal.cn

The resulting boroxide-ligated complexes exhibit distinct structural features. In the dimeric zinc complex, [(μ-Mes₂BO)ZnEt]₂, the boroxide ligand acts as a bridge between two zinc centers. hudsonlab.ca The bulky mesityl groups are displaced away from the anionic oxygen atom, which allows the oxygen to coordinate to two metal fragments simultaneously. sioc-journal.cn This bridging coordination mode is a common feature in these systems. sioc-journal.cn These studies highlight the utility of dimesitylborinic acid in generating novel, sterically encumbered ligand frameworks for organometallic chemistry.

Table 2: Synthesis of Metal Boroxide Complexes from Dimesitylborinic Acid

| Borinic Acid | Organometallic Reagent | Resulting Complex | Metal | Reference |

|---|---|---|---|---|

| Dimesitylborinic acid (Mes₂BOH) | Diethylzinc (Et₂Zn) | [(μ-Mes₂BO)ZnEt]₂ | Zinc | hudsonlab.ca |

| Dimesitylborinic acid (Mes₂BOH) | Zinc Methoxide (ZnMe₂) | [Zn{μ-OB(mes)₂}Me]₂ | Zinc | sioc-journal.cn |

The reactivity of this compound is best understood when compared to other triarylboranes, such as triphenylborane (B1294497) (BPh₃) and tri-α-naphthylborane. The chemical behavior of these compounds is profoundly influenced by the steric hindrance imposed by the aryl groups around the central boron atom.

This compound is significantly less reactive than triphenylborane and tri-α-naphthylborane. hudsonlab.ca This reduced reactivity is attributed to the three bulky mesityl groups, which effectively block the approach of reacting molecules to the vacant p-orbital of the boron atom. acs.org For example, while triphenylborane is sensitive to air and moisture, this compound is remarkably stable, resisting hydrolysis under normal conditions and being stable in air for extended periods. hudsonlab.ca It also fails to react with ammonia (B1221849) or sodium alkoxides, reactions that are characteristic of less hindered boranes. acs.org

The order of chemical activity for these triarylboranes is triphenylborane > tri-α-naphthylborane > this compound. hudsonlab.ca This trend is inversely related to the degree of steric shielding around the boron atom. hudsonlab.ca Despite its general inertness, this compound can react with sodium to form sodio derivatives, which suggests that electron transfer can occur into a non-localized orbital of the molecule, bypassing the need for direct access to the boron atom. acs.org

Table 3: Comparative Properties of this compound and Triphenylborane

| Property | This compound (Mes₃B) | Triphenylborane (BPh₃) | Reference |

|---|---|---|---|

| Air Stability | Stable for days | Stable for hours | figshare.com |

| Hydrolysis Resistance | High | Low | figshare.comhudsonlab.ca |

| Reactivity with Ammonia | Fails to add | Reacts | acs.org |

| Reactivity with Sodium Alkoxides | Fails to add | Reacts | acs.org |

| Steric Shielding of Boron | Very High | Moderate | hudsonlab.ca |

Applications in Frustrated Lewis Pair Flp Chemistry

Foundational Principles of Frustrated Lewis Pairs

The concept of FLP chemistry has provided a new paradigm for the activation of small molecules, traditionally the domain of transition metals. nih.govroyalsocietypublishing.org

The core principle of FLP chemistry lies in the steric bulk of the Lewis acid and base components. wikipedia.orglibretexts.org When a bulky Lewis acid, such as trimesitylborane, is combined with a sterically demanding Lewis base, their direct interaction to form a stable adduct is sterically hindered. wikipedia.orgroyalsocietypublishing.org This lack of neutralization, or "frustration," preserves the individual reactivity of the acidic and basic centers. chemrxiv.orgnih.gov This concept was notably demonstrated in early examples of FLP systems capable of activating H₂, such as combinations of bulky phosphines like trimesitylphosphine (B1301856) with tris(pentafluorophenyl)borane. royalsocietypublishing.org

The unquenched Lewis acidic and basic sites in an FLP can act in a cooperative manner to interact with and activate small molecules. chemrxiv.orgnumberanalytics.com This cooperative action allows for the heterolytic cleavage of bonds in substrates that would otherwise be unreactive. wikipedia.org FLPs have been shown to activate a range of small molecules, including dihydrogen (H₂), carbon dioxide (CO₂), nitrous oxide (N₂O), and sulfur dioxide (SO₂). mdpi.comnumberanalytics.com This reactivity stems from the ability of the Lewis base to interact with the electrophilic part of the small molecule, while the Lewis acid interacts with the nucleophilic part, leading to bond activation. numberanalytics.com

Steric Hindrance Preventing Classical Adduct Formation

This compound as a Lewis Acid Component in FLP Systems

This compound is a key example of a sterically encumbered Lewis acid used in FLP chemistry. nih.gov Its three bulky mesityl (2,4,6-trimethylphenyl) groups create significant steric hindrance around the boron center. This steric shield prevents the formation of classical adducts with many Lewis bases, making it an ideal component for creating FLPs. nih.gov While less acidic than the commonly used B(C₆F₅)₃, this compound's steric profile is crucial for facilitating FLP reactivity. thieme-connect.de

Small Molecule Activation by this compound-Based FLPs

The combination of this compound with various Lewis bases has led to the successful activation of several small, and often inert, molecules. mdpi.comnih.gov

One of the most significant discoveries in FLP chemistry was the activation of molecular hydrogen. wikipedia.orgnih.gov this compound-based FLPs can heterolytically cleave the H-H bond. nih.gov In a typical mechanism, the Lewis base component of the FLP attacks one hydrogen atom, while the boron center of the this compound accepts the hydride (H⁻), forming a phosphonium (B103445) or ammonium (B1175870) cation and a borohydride (B1222165) anion, respectively. wikipedia.orgchemrxiv.org This process effectively "activates" hydrogen, making it available for subsequent reactions like hydrogenation. chemrxiv.org

For instance, a terminal uranium(V)-nitride complex was shown to undergo hydrogenolysis via an FLP route involving this compound. nih.gov This reaction produces a uranium(IV)-amide and a this compound radical anion, highlighting a unique interplay between actinide and FLP chemistries. nih.gov

Table 1: Examples of Small Molecules Activated by this compound-Based FLPs

| Small Molecule | Lewis Base Partner | Outcome |

|---|---|---|

| Dihydrogen (H₂) | Terminal uranium(V)-nitride | Hydrogenolysis to uranium(IV)-amide and this compound radical anion nih.gov |

| Dihydrogen (H₂) | Triphenylborane (B1294497) | Formation of ammonia-triphenylborane adduct nih.gov |

Beyond hydrogen, this compound-containing FLPs have shown reactivity towards other small molecules like carbon dioxide. mdpi.com The cooperative nature of the FLP allows for the activation of the relatively stable CO₂ molecule. rsc.orgcardiff.ac.uk The Lewis base can attack the electrophilic carbon atom of CO₂, while the Lewis acidic boron of this compound interacts with one of the oxygen atoms. cardiff.ac.uk This activation can lead to the formation of various products and is a key area of research for CO₂ capture and utilization. rsc.orgcardiff.ac.uk While specific studies detailing the reduction of CO₂ with this compound-based FLPs are part of the broader research into FLP-mediated CO₂ reduction, the general principle involves the initial activation of CO₂ by the FLP, followed by reduction steps. nih.govnumberanalytics.com

Hydrogen Activation and Hydrogenolysis Mechanisms

Catalytic Applications of this compound in FLP Frameworks

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically prevented from forming a classical dative bond. wikipedia.org This "frustrated" state leaves the acidic and basic sites available to cooperatively activate small molecules. researchgate.netnih.gov this compound, with its sterically demanding mesityl groups, is a key Lewis acid component in many FLP systems. springernature.com These systems have shown considerable promise in catalysis, offering metal-free alternatives for various chemical transformations. cardiff.ac.ukunt.edu The reactivity of FLPs can be tuned by modifying the steric and electronic properties of both the Lewis acid and base components. researchgate.net

FLP-Mediated Hydrogenation and Related Transformations

One of the most significant applications of FLP chemistry is the activation of molecular hydrogen (H₂) for metal-free hydrogenation reactions. wikipedia.orgmdpi.com FLPs comprising this compound and a suitable Lewis base can heterolytically cleave the H-H bond, forming a phosphonium or ammonium cation and a hydridoborate anion. bris.ac.uk This activated hydrogen can then be transferred to a variety of unsaturated substrates.

The general mechanism for FLP-catalyzed hydrogenation involves the activation of H₂ by the FLP, followed by the stepwise or concerted transfer of a proton and a hydride to the substrate. mdpi.com This process has been successfully applied to the hydrogenation of a range of organic molecules, including imines, enamines, and nitriles. bris.ac.uknumberanalytics.com

For instance, the combination of a phosphine (B1218219) Lewis base and this compound can effectively catalyze the hydrogenation of sterically hindered imines. In some cases, the substrate itself can act as the Lewis base in the FLP system. bris.ac.uk

A notable example involves the use of a this compound-based FLP in the hydrogenolysis of a terminal uranium(V)-nitride. This reaction proceeds via an FLP mechanism to produce a uranium(IV)-amide and a this compound radical anion, demonstrating the versatility of FLP-mediated transformations. springernature.comnih.gov

Table 1: Examples of FLP-Mediated Hydrogenation and Related Transformations

| Substrate Type | Lewis Base | Lewis Acid | Product Type |

|---|---|---|---|

| Imines | Phosphines, Substrate | This compound | Amines |

| Enamines | Phosphines | This compound | Amines |

| Nitriles | Phosphines | This compound | Amines |

Potential in Metal-Free Catalysis and C-H Borylation

The development of metal-free catalytic systems is of great interest to avoid contamination of products with potentially toxic and expensive transition metals. nih.govulaval.ca FLP chemistry, utilizing main-group elements like boron, offers a promising avenue for such metal-free catalysis. nih.gov

This compound-based FLPs have shown potential in the activation of C-H bonds, a challenging but highly desirable transformation in organic synthesis. nih.gov The cooperative action of the Lewis acid and base in an FLP can facilitate the heterolytic cleavage of a C-H bond. While the direct C-H activation of unreactive hydrocarbons like methane (B114726) remains a significant challenge, progress has been made with more activated C-H bonds, such as those in heteroarenes. nih.gov

Metal-free C-H borylation of heteroarenes, for example, can be achieved using borane (B79455) catalysts. nih.govulaval.ca This reaction allows for the direct introduction of a boryl group into a molecule, creating versatile building blocks for further synthetic modifications. nih.govnsf.gov While early methods often required harsh conditions, newer systems are being developed to operate under milder conditions. nsf.gov The regioselectivity of these reactions can often be controlled by directing groups within the substrate. rsc.org

Frustrated Radical Pair (FRP) Intermediates and Reactivity

In some FLP systems, single-electron transfer (SET) can occur from the Lewis base to the Lewis acid, resulting in the formation of a Frustrated Radical Pair (FRP). wikipedia.orgnih.gov An FRP consists of a radical cation of the Lewis base and a radical anion of the Lewis acid, which are sterically prevented from recombining. nih.gov

The formation of FRPs was proposed as a potential intermediate in some FLP reactions, including the activation of dihydrogen. wikipedia.org However, it has been suggested that the concentration of FRPs resulting from spontaneous SET in typical FLPs is insignificant. wikipedia.org The generation of FRPs can often be induced by photoactivation. jupplab.co.uk

This compound has been implicated in reactions involving radical intermediates. For example, in the FLP-mediated hydrogenolysis of a terminal uranium(V)-nitride, a this compound radical anion is formed as a byproduct. nih.govdntb.gov.uaresearchgate.net This indicates that under certain conditions, the this compound component of an FLP can participate in single-electron transfer processes. The study of FRPs is an emerging area within FLP chemistry, with potential applications in radical-based organic transformations. nih.govuva.nlcardiff.ac.uk

Advanced Applications in Organic Synthesis

Versatile Reagent in Complex Organic Molecule Synthesis

Trimesitylborane is widely recognized as a versatile reagent in the synthesis of complex organic molecules. chemimpex.com Its utility stems from its role as a stable triarylborane that can act as a potent reducing agent and participate in the formation of crucial chemical bonds. chemimpex.com The three mesityl groups provide considerable steric hindrance around the boron atom, which imparts exceptional stability against hydrolysis and oxidation compared to simpler triarylboranes like triphenylborane (B1294497). researchgate.net This stability allows for its use under a range of reaction conditions. Its Lewis acidic nature, a consequence of the electron-deficient boron atom, enables it to facilitate a variety of chemical transformations that are fundamental to constructing intricate molecular architectures. chemimpex.com The compound's ability to engage in these reactions makes it an essential tool for researchers in synthetic chemistry. chemimpex.com

Formation of Carbon-Boron Bonds in Organic Synthesis

The creation of carbon-boron (C-B) bonds is a cornerstone of organoboron chemistry, providing intermediates that are pivotal for building complex molecular structures. chemimpex.comwikipedia.org this compound serves as a key reagent in synthetic strategies focused on forming these C-B bonds. chemimpex.com The carbon-boron bond is characterized by its low polarity and is generally stable, though susceptible to oxidation. wikipedia.org In many reactions, organoboranes act as a source of nucleophilic carbon, which can then be transferred to an electrophilic center.

The steric bulk of the mesityl groups in this compound influences its reactivity in C-B bond-forming reactions. While it is a precursor for some transformations, its primary use is often as a building block or a point of comparison for other triarylboranes. For instance, research into the synthesis of various dimesitylphenylboranes often starts from precursors related to this compound chemistry. nih.gov The fundamental reaction for its own synthesis, the reaction of a Grignard reagent with a boron halide, is a classic example of C-B bond formation.

Recent advancements have explored reversible carbon-boron bond formation at transition metal centers, a process that provides insight into the mechanisms of borylation reactions. rsc.orgcsic.es While not always directly employing this compound, these studies on related boranes highlight the fundamental importance of C-B bond dynamics in synthetic chemistry. rsc.orgcsic.es

Role in Reduction Reactions in Synthetic Pathways

This compound is recognized as a potent reducing agent in various synthetic pathways. Its capacity to donate electrons allows it to participate in a range of reduction reactions. The compound's electrochemical properties show two quasi-reversible reductions, indicating its ability to accept electrons and form radical anion and dianion species. This characteristic underpins its application in dissolving metal reductions, where it can be used in nonpolar aprotic media. acs.org

A significant application of this compound's reducing power is the conversion of carbonyl compounds, such as aldehydes and ketones, into their corresponding alcohols. This transformation is a fundamental process in organic synthesis. libretexts.orgsavemyexams.com The general mechanism involves the transfer of a hydride ion (H⁻) from a reducing agent to the electrophilic carbon atom of the carbonyl group. libretexts.org In the case of this compound, it facilitates this reduction by forming borohydride (B1222165) intermediates. Aldehydes are reduced to primary alcohols, and ketones are reduced to secondary alcohols. savemyexams.com This reactivity is comparable to other common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), though the specific reactivity and selectivity of this compound are modulated by its unique steric and electronic properties. libretexts.org

| Carbonyl Compound | Product Alcohol | Class of Alcohol |

| Aldehyde | Primary Alcohol | 1° |

| Ketone | Secondary Alcohol | 2° |

Synthesis of Specialized Boron-Containing Compounds

This compound is a valuable starting material and reagent for the synthesis of more specialized boron-containing compounds. Its stable B-C bonds and defined steric environment make it a useful platform for further chemical modification. For example, it reacts with nucleophiles like fluoride (B91410) and cyanide to form zwitterionic fluoroborate and cyanoborate derivatives, respectively. sigmaaldrich.com These reactions demonstrate the Lewis acidity of the boron center, even when sterically shielded.

The compound is also a precursor in the synthesis of aryldimesitylboranes, which are themselves important intermediates in reactions like the Suzuki-Miyaura coupling. nih.govsigmaaldrich.com Furthermore, the core structure of this compound is found within more complex, functional materials. For example, derivatives incorporating the dimesitylboryl group have been synthesized for applications in organic light-emitting diodes (OLEDs), where the boron center acts as an electron acceptor. frontiersin.org The synthesis of these specialized molecules often involves the reaction of a lithiated organic fragment with a dimesitylboron halide, a strategy that builds upon the fundamental chemistry of triarylboranes. frontiersin.org The broader field of organoboron chemistry continues to generate a wide array of biologically active compounds, such as peptidyl boronic acids and benzoxaboroles, highlighting the importance of boron-containing scaffolds in medicinal chemistry. mdpi.comnih.gov

| Precursor/Reagent | Specialized Boron Compound | Application/Significance |

| This compound | [Mes₂B(F)⁻]⁺ | Zwitterionic Fluoroborate Derivative |

| This compound | [Mes₂B(CN)⁻]⁺ | Zwitterionic Cyanoborate Derivative |

| Dimesitylboron Fluoride | Aryldimesitylboranes | Intermediates for Suzuki-Miyaura Coupling |

| Dimesitylboron Fluoride | 2,7-bis(dimesitylboryl)-N-ethyl-carbazole | Organic Light-Emitting Diodes (OLEDs) |

Development of Novel Synthetic Methodologies Utilizing this compound

The unique properties of this compound have prompted the development of novel synthetic methodologies. Its significant steric hindrance, which differentiates it from less bulky triarylboranes, can be exploited to achieve high selectivity in certain reactions. researchgate.net The compound's stability and defined reactivity make it a useful tool in exploring new chemical transformations.

One area of investigation involves its use in studies of coupling reactions. For instance, the reactivity of aryldimesitylboranes, derived from the this compound framework, has been investigated under Suzuki-Miyaura coupling conditions. sigmaaldrich.com This research helps to expand the scope and understanding of one of the most powerful C-C bond-forming reactions in modern synthesis. Additionally, this compound has been used in studies of ion conductive characteristics of boron-stabilized carbanions and in laser desorption ionization mass spectrometry investigations. sigmaaldrich.com The ongoing exploration of such reagents contributes to the broader advancement of synthetic organic chemistry, pushing the boundaries of what molecules can be constructed and enabling the creation of novel functional materials and therapeutics. rsc.orgnobelprize.org

Functional Materials Science and Optoelectronic Applications

Trimesitylborane in Advanced Materials Development

This compound and its derivatives are integral to the creation of advanced materials with tailored properties for high-performance applications. chemimpex.com The electron-deficient nature of the boron atom in this compound makes it a potent electron acceptor, a feature that is harnessed in the design of materials for optoelectronic devices and anion sensing. researchgate.netnih.gov These materials often exhibit remarkable solid-state fluorescence and are crucial components in the production of polymers and other electronic components. chemimpex.com

The development of boron-containing polymers using this compound as a key component has shown significant promise in enhancing the thermal stability and mechanical strength of the resulting materials. chemimpex.com Furthermore, the functionalization of the mesityl groups allows for the tuning of the molecule's properties, such as incorporating redox-active tags to create materials with specific electronic functionalities. The European Commission has recognized the importance of such advanced materials in achieving industrial leadership and transitioning to clean energy, highlighting the need for a systematic value chain approach to their development. hydrogeneurope.eu

Optoelectronic Device Integration

The unique electronic characteristics of this compound have led to its widespread integration into various optoelectronic devices. jos.ac.cnfrontiersin.orgrsc.orgmdpi.com Triarylboranes, including this compound, are electron-deficient due to the empty p-orbital on the boron atom, making them effective electron acceptors in conjugated organic fluorescent materials. researchgate.netnih.gov This property is fundamental to their application in devices that rely on the efficient transport and recombination of charge carriers. researchgate.netnih.govust.hk

The performance of optoelectronic devices is critically dependent on the properties of the materials used, including their ability to transport electrons and holes, their fluorescence quantum yields, and their stability. nih.govmdpi.com this compound-based materials have been engineered to meet these demanding requirements, contributing to the advancement of next-generation optoelectronic technologies. researchgate.net

Emitters and Electron Transporters in Organic Light Emitting Diodes (OLEDs)

In the realm of Organic Light Emitting Diodes (OLEDs), this compound derivatives have proven to be versatile components, functioning as both emitters and electron transporters. researchgate.netnih.gov The electron-accepting nature of the triarylborane core facilitates efficient electron transport, a crucial function in the layered structure of an OLED. nih.govmdpi.com When incorporated into the emissive layer, these materials can exhibit strong fluorescence, contributing to the light-generating process of the device. researchgate.netnih.gov

The design of OLEDs involves carefully selected materials for the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) to ensure balanced charge injection and transport. scitechnol.com Triarylborane-based materials are often employed as either the host material in the emissive layer or as a dedicated electron transport layer. nih.gov For instance, ambipolar molecules that contain both electron-donating and electron-accepting moieties, such as a carbazole (B46965) unit linked to a this compound derivative, have been developed as host materials for phosphorescent OLEDs, leveraging their excellent luminescent and charge-transporting properties. nih.govmdpi.com

Research has demonstrated that OLEDs incorporating triarylborane-based materials can achieve high luminance and efficiency. For example, devices have been reported with luminance values exceeding 9000 cd/m² at low operating voltages.

Development of Fluorescent Materials

This compound is a key building block in the development of advanced fluorescent materials. researchgate.netnih.gov Its electron-deficient boron center allows it to act as a strong electron acceptor when incorporated into conjugated organic molecules. researchgate.net This property is fundamental to creating materials with tunable intramolecular charge transfer (ICT) characteristics, which in turn governs their fluorescent properties. researchgate.netnih.gov

The integration of electron-donating groups with the electron-accepting triarylborane core leads to the formation of donor-acceptor (D-A) type fluorescent dyes. These materials often exhibit high fluorescence quantum yields in the solid state, a critical parameter for their application in optoelectronic devices. researchgate.netnih.gov The development of small-molecule ionic isolation lattices (SMILES) is a novel approach to prevent fluorescence quenching in the solid state, enabling the creation of highly fluorescent materials. optics.org

The following table summarizes the key properties of some this compound-based fluorescent materials:

| Material Type | Key Feature | Application |

| Donor-Acceptor Systems | Tunable Intramolecular Charge Transfer | OLEDs, Fluorescent Probes |

| Ambipolar Molecules | Balanced Hole and Electron Transport | Phosphorescent OLED Hosts |

| Small-Molecule Ionic Isolation Lattices (SMILES) | Prevention of Solid-State Quenching | High-Luminance Materials |

Impact on Upconversion Fluorescence and Quantum Yields

This compound derivatives have a notable impact on upconversion fluorescence, a process where lower-energy light is converted to higher-energy light. optica.org This is particularly relevant in the context of two-photon excited fluorescence (TPEF), which has applications in high-resolution imaging. optica.orgoptica.org While TPEF materials can suffer from inefficient absorption and non-radiative decay, the use of this compound-containing systems can mitigate these issues. optica.org

In electron donor-acceptor (D-A) exciplex systems, where this compound acts as the acceptor, a significant enhancement in upconversion fluorescence has been observed. optica.org For example, an undoped D-A exciplex showed a 365% increase in upconversion fluorescence compared to the acceptor-only system. optica.org Doping these exciplexes with fluorescent emitters can further boost the photoluminescence quantum yields (PLQYs) to nearly 98.65%. optica.org This enhancement is attributed to two-photon excited energy harvesting within a thermally activated delayed fluorescence (TADF) D-A exciplex, followed by efficient Förster resonance energy transfer (FRET). optica.org

The efficiency of upconversion is often quantified by the upconversion quantum yield (ΦUC). In triplet-triplet annihilation upconversion (TTA-UC) systems, where a sensitizer (B1316253) absorbs low-energy photons and transfers the energy to an annihilator that emits a high-energy photon, the choice of materials is critical. ustc.edu.cnchalmers.se While the theoretical maximum ΦUC for TTA is 50%, researchers have achieved yields of up to 8.6% for green-to-UV upconversion using advanced sensitizers. ustc.edu.cn Enhancing the luminescence intensity and quantum yield of upconversion materials remains a key area of research, as practical applications are often limited by relatively low efficiencies. mdpi.com

Temperature-Activated Delayed Fluorescence (TADF) Applications

This compound-based materials are at the forefront of research into Temperature-Activated Delayed Fluorescence (TADF). frontiersin.orgfrontiersin.orgfrontiersin.org The TADF mechanism allows for the harvesting of both singlet and triplet excitons, which can theoretically lead to an internal quantum efficiency (IQE) of 100% in OLEDs. frontiersin.orgfrontiersin.org This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which delayed fluorescence occurs. nih.govwikipedia.org

The design of TADF molecules often involves combining electron-donating and electron-accepting moieties to spatially separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby minimizing the S1-T1 energy gap. nih.gov Boron-containing materials, with their inherent electron-accepting character, are excellent candidates for the acceptor component in these push-pull systems. frontiersin.orgfrontiersin.org

Recent advancements have seen the development of TADF-based OLEDs with high external quantum efficiencies (EQEs), reaching up to 22.8% for green emission. nih.gov Challenges remain, particularly in developing stable and efficient deep-blue and near-infrared TADF emitters, as well as improving the operational lifetime of the devices. frontiersin.org

The table below highlights key parameters and achievements in TADF materials and devices:

| Parameter | Significance | Achieved Values/Status |

| Internal Quantum Efficiency (IQE) | Theoretical maximum efficiency of light emission | Up to 100% achievable with TADF frontiersin.orgfrontiersin.org |

| External Quantum Efficiency (EQE) | Overall device efficiency | Up to 22.8% for green TADF-OLEDs nih.gov |

| S1-T1 Energy Gap (ΔEST) | Crucial for efficient RISC | Minimized through molecular design nih.gov |

| Reverse Intersystem Crossing (RISC) Rate | Determines the efficiency of triplet harvesting | Dependent on ΔEST and temperature nih.gov |

Polymer Chemistry and Material Properties Enhancement

This compound is a valuable component in polymer chemistry, contributing to the enhancement of material properties. chemimpex.com Its incorporation into polymer structures can significantly improve thermal stability and mechanical strength, making the resulting materials suitable for high-performance applications. chemimpex.com The process of crosslinking, where polymer chains are linked together, is a common method to enhance mechanical properties such as strength, stiffness, and hardness. mdpi.com This can be achieved through chemical crosslinking, which forms covalent bonds between chains, or physical crosslinking, which relies on interactions like hydrogen bonding. mdpi.com

Research has shown that even subtle changes in the polymer architecture, such as introducing a small fraction of weaker crosslinkers, can dramatically increase a material's resistance to tearing without negatively impacting other physical properties. mit.edu In the context of biodegradable polymers, the copolymerization of different units, such as in poly(butylene succinate-co-butylene terephthalate) (PBST), allows for the tuning of mechanical properties by altering the content of the constituent monomers. mdpi.com The stereochemistry of polymers also plays a crucial role in determining their physical and mechanical properties. researchgate.net By controlling the spatial arrangement of atoms in the polymer chain, it is possible to influence properties like crystallinity and elasticity. researchgate.net While not directly about this compound, these principles of polymer chemistry highlight the various strategies that can be employed to enhance material properties, and the incorporation of functional units like this compound provides an additional tool for materials scientists to design polymers with specific, desirable characteristics.

Synthesis of Boron-Containing Polymers

The incorporation of boron into polymer backbones can impart unique properties, and this compound serves as a key building block in the synthesis of such advanced materials. researchgate.netchemimpex.com While this compound itself is not typically used as a monomer in chain-growth polymerization due to the steric hindrance around the boron atom, it is a crucial precursor for creating functionalized monomers. The most common method for its synthesis involves the reaction of a mesityl Grignard reagent with a boron trihalide, such as boron trichloride (B1173362) or boron trifluoride etherate. chemimpex.com

Boron-containing polymers are often synthesized through methods like polycondensation or the polymerization of vinyl-functionalized borane (B79455) monomers. Although direct polymerization of this compound is not common, its derivatives, where one of the mesityl groups is replaced by a polymerizable group, can be used. These monomers can then be copolymerized with other monomers to introduce the boron-containing unit into the polymer chain. The introduction of borane clusters, for which this compound can be a precursor, into polymeric frameworks is known to enhance the chemical and thermal stability of the resulting polymers. nih.gov

Contribution to Thermal Stability and Electrical Conductivity

The incorporation of this compound into polymeric structures has been shown to enhance their thermal stability. chemimpex.com The rigid and bulky nature of the this compound unit restricts the segmental motion of polymer chains, which can lead to higher glass transition temperatures (Tg) and improved resistance to thermal degradation. nih.gov For instance, polymers containing borane clusters often exhibit exceptional thermal stability. nih.gov The thermal degradation of polymers is a complex process that can be influenced by the chemical structure of the polymer and the presence of additives. researchgate.netmdpi.comtainstruments.com The introduction of bulky, thermally stable moieties like this compound can shift the onset of degradation to higher temperatures. mdpi.com

The electrical conductivity of polymers is typically low, but it can be significantly increased by doping. mdpi.comoxinst.comrsc.org Doping involves introducing either electron-donating (n-type) or electron-accepting (p-type) species into the polymer matrix, which creates mobile charge carriers. fiveable.me this compound, being a Lewis acid, can act as a p-type dopant by accepting electrons from the polymer backbone, thereby creating "holes" that can move along the polymer chain and conduct electricity. The conductivity of conjugated polymers can be enhanced by orders of magnitude through doping. nist.govnih.gov The level of conductivity achieved depends on the dopant concentration and the morphology of the polymer film, with crystalline regions often exhibiting higher conductivity. oxinst.comrsc.org

| Property | Contribution of this compound | Mechanism |

| Thermal Stability | Increases degradation temperature | The bulky and rigid structure of this compound restricts polymer chain motion and provides inherent thermal stability. chemimpex.commdpi.com |

| Electrical Conductivity | Can act as a p-type dopant to increase conductivity | As a Lewis acid, it can accept electrons from the polymer, creating mobile positive charge carriers (holes). oxinst.comfiveable.me |

Influence on Polymerization Mechanisms (e.g., ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for synthesizing polymers from cyclic olefins, driven by the relief of ring strain. mdpi.combhu.ac.innih.gov The mechanism involves a transition-metal carbene catalyst. 20.210.105 Lewis acids can play a significant role in polymerization reactions, often acting as co-catalysts or activators. chemrxiv.orgrsc.orgrsc.org In the context of ROMP, a Lewis acid like this compound could potentially influence the polymerization in several ways. It could interact with the catalyst, modifying its electronic properties and thus its activity and selectivity. For instance, more Lewis acidic catalysts can exhibit different polymerization behaviors. rsc.org While direct studies on the influence of this compound on ROMP are not widely reported, the use of Lewis acids to control polymerization is a known strategy. researchgate.net It is plausible that this compound could be used to tune the properties of the resulting polymers by influencing the polymerization kinetics or the microstructure of the polymer chains.

Anion Sensing Applications

The electron-deficient nature of the boron atom in this compound makes it a strong Lewis acid, capable of binding with electron-rich species, including anions. oxinst.com This property has been exploited in the development of chemosensors for the detection of specific anions, most notably fluoride (B91410) (F⁻) and cyanide (CN⁻). mdpi.comrsc.orgrsc.orgrsc.orgacs.orgacs.orgmdpi.com

The sensing mechanism is based on the interaction between the Lewis acidic boron center and the anion. oxinst.com This interaction leads to a change in the electronic structure of the this compound molecule, which in turn alters its photophysical properties, such as color and fluorescence. rsc.org For example, the complexation of fluoride or cyanide with a triarylborane can either quench the fluorescence ("turn-off" sensor) or cause a shift in the emission wavelength, leading to a color change that is visible to the naked eye. rsc.orgacs.org The selectivity of these sensors is often high for fluoride and cyanide due to the strong interaction between the hard Lewis acid (boron) and these hard Lewis bases.

| Anion | Sensing Method | Detection Principle |

| Fluoride (F⁻) | Colorimetric and Fluorometric | Complexation with the boron center alters the electronic structure, causing a change in color or fluorescence. rsc.orgacs.org |

| Cyanide (CN⁻) | Colorimetric and Fluorometric | Similar to fluoride, the strong interaction with the boron atom leads to a detectable optical response. rsc.orgmdpi.com |

Energy Harvesting Materials

Energy harvesting is the process of capturing small amounts of energy from the ambient environment and converting it into usable electrical energy. researchgate.netmdpi.commatsci.org Piezoelectric materials, which generate an electric charge in response to mechanical stress, are a key class of materials used in energy harvesting devices. researchgate.netmdpi.comnih.gov While research on this compound specifically for energy harvesting is not extensive, related boron-containing compounds have shown promise. For instance, boronic acid-based co-crystals have been demonstrated to exhibit ferroelectric properties, which are closely related to piezoelectricity, making them suitable for piezoelectric energy harvesting. rsc.org

Thermoelectric materials, which can convert heat energy into electrical energy, are another important class of energy harvesting materials. arxiv.orgmpie.demdpi.com The efficiency of a thermoelectric material is related to its ability to conduct electricity while impeding the flow of heat. The introduction of specific atoms or molecular units into a material's structure can be used to tune its thermoelectric properties. arxiv.org Given that this compound can influence the electrical conductivity of polymers, it is conceivable that its incorporation into thermoelectric polymer composites could be a strategy to enhance their performance.

Advanced Applications in Energy Storage: Radical Scavenging

This compound-Embedded Separators in Lithium-Ion Batteries

The safety and lifespan of lithium-ion batteries (LIBs) are critical concerns, and one of the degradation mechanisms involves the generation of radical species within the cell, particularly at high voltages. acs.orggoogle.com These radicals can attack the electrolyte and electrode materials, leading to capacity fade and potential safety hazards. A novel approach to mitigate this issue is the use of radical scavengers within the battery components.

Researchers have developed functional separators for LIBs that are embedded with this compound to act as a radical scavenger. researchgate.netnih.govacs.orgarxiv.orggoogle.comsigmaaldrich.com The this compound is typically embedded on the surface of nanoparticles, such as tungsten oxide (WO₃), which are then coated onto a conventional polymer separator. researchgate.net The this compound effectively scavenges radical species through a chemical reaction, which has been confirmed by tests using radical indicators like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net